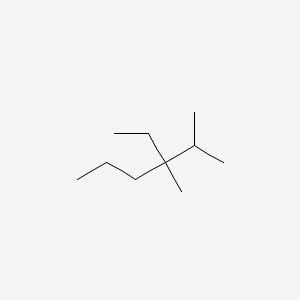

3-Ethyl-2,3-dimethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

52897-00-4 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

3-ethyl-2,3-dimethylhexane |

InChI |

InChI=1S/C10H22/c1-6-8-10(5,7-2)9(3)4/h9H,6-8H2,1-5H3 |

InChI Key |

PJIFKODHGMUPFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

3-Ethyl-2,3-dimethylhexane physical properties

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,3-dimethylhexane

Introduction

This compound is a saturated, acyclic branched alkane with the chemical formula C₁₀H₂₂.[1][2] As one of the 75 constitutional isomers of decane, its specific arrangement of methyl and ethyl groups around a hexane backbone imparts distinct physical and chemical properties that are of interest in various fields, including fuel science, materials research, and as a non-polar solvent.[3] This guide provides a detailed examination of its core physical properties, plausible synthetic routes, and expected spectroscopic signatures, tailored for researchers and professionals in the chemical sciences.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.

-

IUPAC Name: this compound[4]

The structure features a hexane main chain with a methyl group at position 2, and both a methyl and an ethyl group at position 3. This high degree of branching, including a quaternary carbon at the C3 position, is a critical determinant of its physical properties.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure. The van der Waals intermolecular forces, while individually weak, collectively influence its bulk properties. The significant branching reduces the effective surface area for these interactions compared to its linear isomer, n-decane, leading to a lower boiling point.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂ | [1][4][5][7] |

| Molecular Weight | 142.28 g/mol | [1][4][5][7][9] |

| Boiling Point | 164.1 to 169 °C | [1][7][9] |

| Density | ~0.733 g/cm³ (estimated) | [9] |

| Refractive Index | ~1.412 (estimated) | [9] |

| Flash Point | 45.1 °C | [9] |

| Melting Point | Data not readily available | |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, toluene, diethyl ether) | Inferred from alkane properties |

Note on Estimated Values: The density and refractive index values are reported for the closely related isomer 2,3-Dimethyl-3-ethylhexane and are expected to be very similar for this compound.[9] The boiling point shows some variation across different sources, which is common in chemical databases.[1][7][9] A value in the range of 164-169°C is the most reliable estimate.

Structural Elucidation and Spectroscopic Signature

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically distinct alkyl groups. Key features would include overlapping multiplets in the 0.8-1.5 ppm range, characteristic of alkane protons. The spectrum would show distinct signals for the two different methyl groups attached to chiral centers, the ethyl group's methyl and methylene protons, and the protons along the hexane backbone.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide a clearer picture of the carbon skeleton. A key indicator would be the signal for the quaternary carbon at the C3 position, which would appear as a singlet with a characteristic downfield shift compared to other aliphatic carbons. Distinct signals for each of the ten carbon atoms are expected due to the molecule's asymmetry.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃). The presence of a gem-dimethyl group might be indicated by a characteristic split in the methyl bending band.

-

Mass Spectrometry (MS): Upon electron ionization, the molecular ion peak (M⁺) at m/z = 142 would be observed. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the cleavage at the highly substituted C3 position, leading to the loss of ethyl (M-29) and larger alkyl fragments.

A Plausible Synthetic Approach: Grignard Reaction

The synthesis of a highly branched alkane like this compound can be achieved through several routes. A robust and illustrative method involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and reduction.

Experimental Protocol: Synthesis via 3-ethyl-2,3-dimethylhexan-2-ol

Causality: This two-step approach is chosen because the direct formation of such a sterically hindered C-C bond is challenging. Creating a tertiary alcohol intermediate via a Grignard reaction with a ketone is a highly reliable method for assembling complex carbon frameworks. Subsequent removal of the hydroxyl group yields the target alkane.

Step 1: Synthesis of 3-ethyl-2,3-dimethylhexan-2-ol

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a small crystal of iodine.

-

Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise via the dropping funnel to initiate the formation of isopropylmagnesium bromide. Maintain a gentle reflux.

-

Ketone Addition: Once the Grignard reagent has formed, cool the flask to 0 °C. Add a solution of 3-ethyl-3-methylhexan-2-one in anhydrous diethyl ether dropwise with stirring. The ketone must be added slowly to control the exothermic reaction.

-

Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2,3-dimethylhexan-2-ol.

Step 2: Dehydration and Reduction to this compound

-

Dehydration: The crude alcohol is subjected to acid-catalyzed dehydration (e.g., using sulfuric acid or phosphoric acid with heating) to produce a mixture of isomeric alkenes.

-

Hydrogenation: The resulting alkene mixture is then hydrogenated using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduction step non-selectively saturates the double bond to yield the final alkane product.

-

Final Purification: The final product, this compound, is purified by fractional distillation to separate it from any remaining starting materials or byproducts.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not commonly available, its hazards can be inferred from similar C10 alkanes and related compounds like 2,3-dimethylhexane.[10]

-

Physical Hazards: The compound is a flammable liquid and vapor, with a flash point of 45.1 °C.[9] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[11]

-

Health Hazards:

-

Handling Recommendations:

-

Handle in a well-ventilated area or a chemical fume hood.[13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10][13]

-

Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Visualization of Structure-Property Relationships

The physical properties of an alkane are a direct consequence of its molecular structure. This relationship can be visualized as follows:

References

- 1. This compound [chemister.ru]

- 2. This compound - Wikidata [wikidata.org]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H22 | CID 521418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 6. CharChem. This compound [easychem.org]

- 7. This compound [stenutz.eu]

- 8. Page loading... [guidechem.com]

- 9. 2,3-Dimethyl-3-ethylhexane | CAS#:52897-00-4 | Chemsrc [chemsrc.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to 3-Ethyl-2,3-dimethylhexane: Structure and Bonding

This guide provides a comprehensive technical overview of the chemical structure and bonding of 3-Ethyl-2,3-dimethylhexane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of this branched alkane.

Introduction to this compound

This compound is a saturated hydrocarbon with the chemical formula C10H22.[1][2][3] It is a structural isomer of decane and belongs to the alkane family of organic compounds.[4] Alkanes are characterized by single carbon-carbon bonds, and in this compound, the arrangement of its ten carbon atoms in a branched structure gives rise to its specific physical and chemical properties.[4] The IUPAC name, this compound, precisely describes the location of the ethyl and methyl substituent groups along the longest carbon chain, which is a hexane backbone.[2][5]

Molecular Structure and Nomenclature

The systematic IUPAC nomenclature provides a clear and unambiguous way to identify the structure of this compound. The naming convention is based on identifying the longest continuous carbon chain and the positions of the substituent groups. In this case, the longest chain consists of six carbon atoms, hence the parent name "hexane".[6] An ethyl group (-CH2CH3) is attached to the third carbon atom, and two methyl groups (-CH3) are attached to the second and third carbon atoms of the hexane chain.[5][7]

| Property | Value | Source |

| Molecular Formula | C10H22 | [1][2][3] |

| Molecular Weight | 142.28 g/mol | [1][2][8] |

| IUPAC Name | This compound | [2] |

| CAS Registry Number | 52897-00-4 | [1][2] |

| Boiling Point | 166-169 °C | [3][8] |

A visual representation of the chemical structure is essential for understanding its bonding and stereochemistry.

Caption: 2D chemical structure of this compound.

Bonding and Hybridization

The bonding in this compound, like all alkanes, is characterized by single covalent bonds between carbon atoms and between carbon and hydrogen atoms. Each carbon atom in the molecule is sp3 hybridized, resulting in a tetrahedral geometry around each carbon.[4] This hybridization involves the mixing of one 2s orbital and three 2p orbitals to form four equivalent sp3 hybrid orbitals. These orbitals then overlap with the sp3 orbitals of adjacent carbon atoms to form C-C sigma (σ) bonds and with the 1s orbitals of hydrogen atoms to form C-H sigma (σ) bonds.[4]

The typical bond length for a C-C single bond is approximately 1.54 Å, and for a C-H bond, it is about 1.09 Å. The bond angles around each sp3 hybridized carbon atom are approximately 109.5°.[4]

Caption: sp3 hybridization of a carbon atom in this compound.

Stereochemistry and Conformational Analysis

The carbon atom at position 3 in this compound is a chiral center because it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a sec-butyl group. This means that this compound can exist as a pair of enantiomers (R and S isomers), which are non-superimposable mirror images of each other.[9]

The free rotation around the C-C single bonds allows the molecule to adopt various spatial arrangements known as conformations. The stability of these conformations is influenced by steric hindrance between the substituent groups. The most stable conformation is the one that minimizes these steric interactions. Newman projections are a useful tool for visualizing the different conformations by looking down a specific C-C bond.

For the C2-C3 bond, the staggered conformations are more stable than the eclipsed conformations due to lower torsional strain. Among the staggered conformations, the one where the largest groups (the ethyl group on C3 and the isopropyl group on C2) are anti-periplanar (180° apart) will be the most stable.

Caption: Newman projection of the most stable staggered conformation of this compound along the C2-C3 bond.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is the Williamson ether synthesis, which is a versatile method for preparing ethers. However, for the synthesis of an alkane like this, a Grignard reaction followed by hydrolysis would be a more appropriate method.

Protocol: Grignard Reaction for Alkane Synthesis

-

Preparation of the Grignard Reagent:

-

React 2-bromobutane with magnesium turnings in anhydrous diethyl ether to form sec-butylmagnesium bromide. The reaction must be carried out under strictly anhydrous conditions to prevent the quenching of the Grignard reagent.

-

-

Reaction with a Ketone:

-

Add 3-pentanone to the solution of sec-butylmagnesium bromide. The nucleophilic sec-butyl group of the Grignard reagent will attack the electrophilic carbonyl carbon of the ketone.

-

-

Hydrolysis:

-

The resulting alkoxide is then hydrolyzed with a dilute acid (e.g., H2SO4 or NH4Cl solution) to yield the tertiary alcohol, 3-ethyl-3-hexanol.

-

-

Dehydration and Hydrogenation:

-

The tertiary alcohol is then dehydrated using a strong acid catalyst (e.g., concentrated H2SO4) to form a mixture of alkenes.

-

The resulting alkene mixture is then hydrogenated using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, this compound.

-

Structural Elucidation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both 1H NMR and 13C NMR would be essential for the structural confirmation of this compound.

Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl3). Tetramethylsilane (TMS) is typically added as an internal standard.

-

-

1H NMR Spectroscopy:

-

The 1H NMR spectrum will show distinct signals for each type of non-equivalent proton in the molecule. The chemical shift (δ) will indicate the electronic environment of the protons. The integration of the signals will give the ratio of the number of protons of each type. The splitting pattern (multiplicity) will provide information about the number of neighboring protons.

-

-

13C NMR Spectroscopy:

-

The 13C NMR spectrum will show a single peak for each non-equivalent carbon atom. The chemical shift will depend on the hybridization and the electronic environment of the carbon atom.

-

Conclusion

This compound is a branched alkane with a specific three-dimensional structure and bonding arrangement that dictates its chemical and physical behavior. A thorough understanding of its IUPAC nomenclature, sp3 hybridization, tetrahedral geometry, and conformational possibilities is crucial for its application in various fields of chemical research and development. The experimental protocols outlined provide a framework for its synthesis and structural verification, underscoring the synergy between theoretical knowledge and practical application in organic chemistry.

References

- 1. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 2. This compound | C10H22 | CID 521418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chemister.ru]

- 4. Alkane - Wikipedia [en.wikipedia.org]

- 5. brainly.com [brainly.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound [stenutz.eu]

- 9. Solved The following structures depicted | Chegg.com [chegg.com]

An In-depth Technical Guide to 3-Ethyl-2,3-dimethylhexane (CAS: 52897-00-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of 3-Ethyl-2,3-dimethylhexane, a saturated acyclic hydrocarbon. While not extensively documented in the context of drug development, its significance lies in its structural properties as a branched alkane, which are relevant to fundamental organic chemistry, fuel science, and analytical chemistry. This document consolidates available data on its physicochemical properties, structural features, and analytical characterization. Due to the limited specific research on this compound, this guide also incorporates general principles of alkane chemistry to provide a broader context for its potential behavior and analysis.

Introduction

This compound is a C10 hydrocarbon, one of the many isomers of decane.[1] Its chemical formula is C₁₀H₂₂.[2] As a branched-chain alkane, its physical and chemical properties are influenced by its molecular structure, which features a hexane backbone with ethyl and methyl substituents. This guide aims to provide a detailed technical resource on this compound, acknowledging the current limitations in available research and focusing on its fundamental characteristics.

Molecular Structure and Isomerism

The structure of this compound consists of a six-carbon main chain (hexane) with two methyl groups and one ethyl group attached at the second and third positions.[2] The IUPAC name clearly defines the connectivity of the atoms.

Key Structural Features:

-

Parent Chain: Hexane

-

Substituents:

-

One ethyl group at position 3

-

Two methyl groups at positions 2 and 3

-

-

Chirality: The carbon atom at position 3 is a chiral center, meaning this compound can exist as two enantiomers (R and S). However, commercially available sources typically provide it as a racemic mixture.

The presence of branching in alkanes significantly impacts their physical properties, such as boiling point and melting point, when compared to their linear isomers.[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 52897-00-4 | [2] |

| Molecular Formula | C₁₀H₂₂ | [2] |

| Molecular Weight | 142.28 g/mol | [2] |

| Boiling Point | 164.1 °C at 760 mmHg | |

| Flash Point | 45.1 °C | |

| Density | 0.733 g/cm³ |

Synthesis and Reactivity

General Synthetic Approaches for Branched Alkanes

One common strategy involves the use of Grignard reagents reacting with a suitable ketone, followed by dehydration and hydrogenation.

Conceptual Synthesis Workflow:

References

Spectroscopic Profile of 3-Ethyl-2,3-dimethylhexane: A Technical Guide

Introduction

3-Ethyl-2,3-dimethylhexane is a saturated acyclic hydrocarbon with the chemical formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol .[1] As a branched-chain alkane, its structural elucidation and characterization are paramount for various applications in chemical research and development, including its potential use as a reference compound in fuel and lubricant analysis. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, focusing on Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopic interpretation for alkanes to provide a robust, predicted spectroscopic profile. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this molecule.

Molecular Structure and Isomerism

This compound belongs to the large family of decane isomers. Its structure features a hexane backbone with two methyl groups at positions 2 and 3, and an ethyl group at position 3. This specific arrangement of substituents gives rise to a chiral center at the C3 position, meaning the molecule can exist as two enantiomers.

References

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-2,3-dimethylhexane

Abstract: This technical guide provides a comprehensive analysis of the stereoisomerism of 3-Ethyl-2,3-dimethylhexane, a saturated acyclic alkane. Despite its simple hydrocarbon structure, this molecule presents a valuable case study in chirality due to its single, sterically hindered stereocenter. We will systematically elucidate the molecular structure, identify the sole chiral center at the C3 position, and apply the Cahn-Ingold-Prelog (CIP) rules to assign absolute configurations to the resulting enantiomeric pair: (R)- and (S)-3-Ethyl-2,3-dimethylhexane. This guide further details the theoretical underpinnings and practical experimental protocols for the separation and characterization of these non-functionalized enantiomers, with a focus on enantioselective gas chromatography and polarimetry. The challenges inherent in analyzing chiral alkanes and the significance of such analyses in fields like asymmetric catalysis and geochemistry are also discussed.

Introduction to Stereoisomerism in Alkanes

Stereoisomerism is a critical concept in chemistry where molecules possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The most common form of stereoisomerism in simple organic molecules arises from the presence of a chiral center—typically a carbon atom bonded to four different substituents. Such molecules are termed "chiral" and can exist as a pair of non-superimposable mirror images called enantiomers.[1][2]

While often discussed in the context of complex pharmaceuticals or natural products, chirality is also a feature of simple alkanes, which are acyclic saturated hydrocarbons.[3] Branched alkanes, in particular, can possess one or more stereocenters.[3] However, the study of stereoisomerism in these non-functionalized hydrocarbons presents unique challenges. Their low polarity and the subtle structural differences between enantiomers result in nearly identical physical properties, such as boiling point, density, and solubility in achiral solvents.[2][4] Furthermore, their lack of functional groups precludes common analytical strategies like derivatization.

Despite these challenges, the resolution and characterization of chiral alkanes are of significant interest. They serve as fundamental models for understanding stereochemical principles and as substrates for testing the efficacy of novel asymmetric catalysts. Moreover, the enantiomeric composition of certain chiral hydrocarbons can act as crucial biomarkers in geochemical studies, helping to elucidate the biological origins of petroleum deposits.[5] This guide focuses on this compound as a model system to explore these concepts and the advanced analytical techniques required for their investigation.

Structural Analysis of this compound

IUPAC Nomenclature and Structure Elucidation

The systematic IUPAC name "this compound" precisely defines the molecule's connectivity.[6][7] The breakdown is as follows:

-

Hexane: The parent chain consists of six carbon atoms.

-

2,3-dimethyl: Two methyl (-CH₃) groups are attached to the hexane chain, one at position C2 and one at position C3.

-

3-Ethyl: An ethyl (-CH₂CH₃) group is attached to the hexane chain at position C3.

Following these rules yields the unambiguous structure shown below.

Identification of the Chiral Center

A chiral center is an atom bonded to four distinct substituent groups. A thorough examination of the carbon backbone of this compound reveals a single such center.

-

Analysis of C2: The carbon at position 2 is bonded to a hydrogen atom, a methyl group (C1), an isopropyl group (-CH(CH₃)₂), and the rest of the chain at C3. However, upon closer inspection, the C2 carbon is attached to a hydrogen, the C1-methyl group, the substituent methyl group, and the C3 group. The two methyl groups attached to the C2-carbon's immediate vicinity make it achiral. A similar analysis of all other carbon atoms (C1, C4, C5, C6, and those in the substituents) confirms they are also achiral.

-

Analysis of C3: The carbon at position 3 is bonded to four different alkyl groups:

-

A Methyl group (-CH₃)

-

An Ethyl group (-CH₂CH₃)

-

An Isopropyl group (the -CH(CH₃)₂ fragment from C2)

-

A Propyl group (the -CH₂CH₂CH₃ fragment from C4-C6)

-

Since all four of these groups are structurally different, the C3 atom is a stereocenter . The presence of this single chiral center means that this compound exists as a pair of enantiomers.

References

- 1. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 5. mdpi.com [mdpi.com]

- 6. CharChem. This compound [easychem.org]

- 7. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of 3-Ethyl-2,3-dimethylhexane

Introduction

3-Ethyl-2,3-dimethylhexane is a saturated, branched-chain aliphatic hydrocarbon with the molecular formula C₁₀H₂₂.[1][2] As an isomer of decane, it is a constituent of complex hydrocarbon mixtures such as gasoline and other petroleum-derived fuels. Its entry into the environment can occur through industrial emissions, accidental spills, and incomplete combustion processes. Understanding the environmental fate of this compound is critical for assessing its potential ecological impact and developing effective remediation strategies.

This technical guide provides a comprehensive analysis of the environmental fate and degradation of this compound. We will delve into its physicochemical properties, abiotic and biotic degradation pathways, environmental transport mechanisms, and ecotoxicological profile. Furthermore, this guide furnishes detailed, field-proven experimental protocols for assessing its behavior in various environmental matrices, grounded in internationally recognized standards.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning and fate of a chemical are fundamentally governed by its physicochemical properties. For this compound, specific experimental data are limited. Therefore, established Quantitative Structure-Property Relationship (QSPR) models, such as the US EPA's EPI Suite™, are employed to provide reliable estimates for key parameters.[3][4][5] These properties dictate the compound's tendency to volatilize into the atmosphere, dissolve in water, or sorb to soil and sediment.

| Property | Value (Experimental) | Value (Estimated) | Method/Source | Significance for Environmental Fate |

| Molecular Formula | C₁₀H₂₂ | - | - | Basic chemical identity. |

| Molecular Weight | 142.28 g/mol | - | NIST[1] | Influences diffusion and volatility. |

| CAS Number | 52897-00-4 | - | NIST[1] | Unique chemical identifier. |

| Boiling Point | 166 °C | - | CharChem[2] | Indicates relatively low volatility compared to shorter-chain alkanes. |

| Vapor Pressure | - | 1.89 mmHg (2.52 hPa) at 25°C | EPI Suite™ (MPBPWIN)[4] | High potential for volatilization from surfaces. |

| Water Solubility | - | 0.176 mg/L at 25°C | EPI Suite™ (WSKOWWIN)[4] | Very low solubility limits aquatic concentration but drives partitioning to other phases. |

| log Kow (Octanol-Water Partition Coefficient) | - | 5.37 | EPI Suite™ (KOWWIN)[4] | Highly hydrophobic; strong tendency to partition from water into organic matter and lipids (bioaccumulation potential). |

| Henry's Law Constant | - | 2.51 atm·m³/mol at 25°C | EPI Suite™ (HENRYWIN)[4] | High value indicates a strong tendency to partition from water to air; volatilization is a major fate process.[6] |

| log Koc (Soil Adsorption Coefficient) | - | 4.14 | EPI Suite™ (KOCWIN)[4] | Strong adsorption to soil organic carbon; expected to be immobile in soil.[7] |

Note: Estimated values are derived from EPI Suite™ BETA version 1.0 and should be used as screening-level data in the absence of experimental values.[8]

Overview of Environmental Fate

Based on its physicochemical profile, this compound released into the environment will predominantly partition to the atmosphere via volatilization and to soil/sediment via sorption. Its low water solubility and high log Kow suggest that concentrations in the aqueous phase will be minimal. Degradation will occur through distinct biotic and abiotic pathways, with biodegradation being the principal mechanism of ultimate removal.

Abiotic Degradation

Abiotic processes contribute to the transformation of chemicals without biological activity. For saturated alkanes, the key abiotic pathways are atmospheric photolysis and hydrolysis.

-

Atmospheric Photolysis: Alkanes do not absorb sunlight at wavelengths found in the troposphere (>290 nm) and thus do not undergo direct photolysis. However, their primary atmospheric degradation pathway is through reaction with hydroxyl radicals (•OH). The estimated atmospheric half-life for this compound, based on this reaction, is approximately 1.5 days, indicating it is relatively non-persistent in the atmosphere.[4]

-

Hydrolysis: Saturated alkanes lack hydrolyzable functional groups. The carbon-carbon and carbon-hydrogen bonds are strong and non-polar, making them resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway for this compound.[4]

Biotic Degradation: The Ultimate Sink

Biodegradation is the most significant process for the ultimate removal of this compound from the environment. The rate and extent of biodegradation are highly dependent on the molecular structure and environmental conditions. The presence of a quaternary carbon and extensive branching in this compound makes it more resistant to microbial attack compared to its linear isomer, n-decane.

Aerobic Biodegradation

Under aerobic conditions, the initial step in alkane degradation is the activation of a C-H bond by oxygenase enzymes, which introduce an oxygen atom into the molecule.

Mechanism: The most common pathway is initiated by a terminal or sub-terminal hydroxylation reaction catalyzed by alkane hydroxylases (e.g., AlkB) or cytochrome P450 monooxygenases.[9] The resulting alcohol is sequentially oxidized to an aldehyde and then a carboxylic acid by alcohol and aldehyde dehydrogenases. This fatty acid can then be metabolized via β-oxidation, yielding acetyl-CoA, which enters the central metabolic pathways of the microorganism.

Anaerobic Biodegradation

In the absence of oxygen, different enzymatic strategies are employed. Anaerobic degradation of alkanes is a slower process but is significant in anoxic environments like deep sediments and contaminated aquifers.

Mechanism: The most well-documented anaerobic activation mechanism for alkanes is the addition of the hydrocarbon to a fumarate molecule.[10][11] This reaction is catalyzed by a glycyl-radical enzyme, (1-methylalkyl)succinate synthase (Mas), also known as alkylsuccinate synthase (Ass). This forms a substituted succinate derivative, which can then be further metabolized, often via a pathway analogous to β-oxidation. This pathway has been confirmed for a variety of linear and branched alkanes.

Environmental Transport and Distribution

Volatilization

With a high estimated Henry's Law constant (2.51 atm·m³/mol), volatilization is a dominant transport process for this compound from surface water and moist soil.[4][6] The rate of volatilization is influenced by factors such as water body depth, flow rate, and wind speed. Models like WVOLWIN™ within EPI Suite™ estimate a volatilization half-life from a model river of just a few hours, confirming this as a rapid escape pathway from the aquatic compartment.[8]

Sorption and Mobility

The high estimated log Kow (5.37) and log Koc (4.14) indicate that this compound will strongly adsorb to organic matter in soil and sediment.[4][7] According to established mobility classification schemes, a Koc value in this range suggests the compound will be "immobile" to "slightly mobile." This strong sorption reduces its bioavailability for microbial degradation and limits its potential to leach into groundwater.

Ecotoxicological Profile

Standardized Methodologies for Assessment

To ensure data quality and comparability, environmental fate studies should be conducted following internationally recognized protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).[3]

Protocol: Ready Biodegradability (Based on OECD 301 F)

This protocol determines if the test substance is readily biodegradable under aerobic conditions.

Methodology:

-

Preparation: Prepare a mineral salt medium. The test substance is added as the sole source of organic carbon at a concentration of 10-20 mg/L.

-

Inoculum: Inoculate the medium with a small quantity of activated sludge, sewage effluent, or a mixed microbial culture from a relevant environmental sample.

-

Incubation: The test is run in sealed vessels with a headspace of air. Incubation occurs in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement: Biodegradation is determined by measuring the oxygen consumed using a respirometer.

-

Controls: Run parallel controls including a blank (inoculum only), a reference control (with a readily biodegradable substance like sodium benzoate), and a toxicity control (test substance + reference substance).

-

Pass Criteria: The substance is considered readily biodegradable if the percentage of oxygen consumption reaches >60% of the theoretical maximum within the 28-day window and a 10-day window.

References

- 1. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 2. CharChem. This compound [easychem.org]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. chemistryforsustainability.org [chemistryforsustainability.org]

- 5. epa.gov [epa.gov]

- 6. Henry's law - Wikipedia [en.wikipedia.org]

- 7. epa.gov [epa.gov]

- 8. EPI Suite™ [episuite.dev]

- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 10. 3-Ethyl-2,3-dimethyloctane | C12H26 | CID 53428950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. acp.copernicus.org [acp.copernicus.org]

Introduction: The Significance of Thermochemical Data for Branched Alkanes

An In-Depth Technical Guide to the Thermochemical Properties of 3-Ethyl-2,3-dimethylhexane

In the landscape of chemical research, from optimizing combustion processes for advanced fuels to designing stable pharmaceutical compounds, a deep understanding of molecular thermochemistry is indispensable. Branched alkanes, such as this compound (C₁₀H₂₂), represent a class of molecules whose structural complexity directly influences their thermodynamic stability, reactivity, and physical properties. This guide provides a comprehensive overview of the methodologies used to determine the key thermochemical data—standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp)—for this compound.

This document is structured to provide not only the "what" but the "why," delving into the causality behind experimental choices and computational strategies. It is intended for researchers, scientists, and drug development professionals who require a robust framework for obtaining and interpreting thermochemical data for complex organic molecules where such information may not be readily available in public databases. While definitive, experimentally-derived values for this compound are primarily housed in specialized, subscription-based databases like the NIST/TRC Web Thermo Tables, this guide will equip the reader with the foundational knowledge of the techniques used to generate and validate this critical information.[1][2]

Molecular Identity:

-

Compound Name: this compound

-

CAS Number: 52897-00-4[1]

-

Molecular Formula: C₁₀H₂₂[1]

-

Molecular Weight: 142.2817 g/mol [1]

-

Structure: A highly branched decane isomer.

Part 1: Experimental Determination of Thermochemical Properties

The gold standard for thermochemical data is precise and accurate experimentation. The following sections detail the primary techniques employed to measure the thermodynamic properties of liquid organic compounds like this compound.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For hydrocarbons, this value is almost always determined indirectly by first measuring the enthalpy of combustion (ΔcH°). Branched-chain alkanes typically have lower (less negative) standard enthalpies of combustion than their straight-chain counterparts, indicating greater thermodynamic stability.[3]

Causality of Experimental Design: Static-bomb combustion calorimetry is the preferred method for non-volatile liquids like this compound.[4] The "bomb" is a robust, constant-volume vessel that can withstand high pressures. The experiment is conducted in a pure, high-pressure oxygen environment to ensure complete and rapid combustion into CO₂ and H₂O, which is a fundamental prerequisite for accurate measurements.[5] The entire system is submerged in a precisely measured quantity of water, and the heat released by the combustion reaction is calculated by observing the temperature change of this surrounding water bath.

Experimental Protocol: Static-Bomb Combustion Calorimetry

-

Sample Preparation: A precise mass (typically 0.5–1.0 g) of high-purity this compound is weighed into a crucible (e.g., platinum). For a liquid, this may involve encapsulation in a gelatin capsule of known combustion energy.

-

Calorimeter Setup: The crucible is placed inside the combustion bomb. A fuse wire (e.g., iron or platinum) is positioned to be in contact with the sample, with its ends connected to electrodes in the bomb's head. A small, known amount of distilled water is added to the bomb to ensure the final water product is in the liquid state.

-

Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetry Run: The bomb is submerged in a calorimeter can containing a precisely known mass of water. The entire apparatus is placed in an isoperibol jacket (a constant-temperature outer jacket) to minimize heat exchange with the surroundings. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded for several minutes to establish a baseline.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the can is recorded at regular intervals as it rises, until it reaches a maximum and begins to cool.

-

Calculation of ΔcH°: The total heat evolved (q_total) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).

-

Corrections: The calculated heat is corrected for the heat of combustion of the fuse wire and any auxiliary materials (like capsules), and for the formation of nitric acid from trace nitrogen.

-

Conversion to ΔfH°: The standard enthalpy of formation is then calculated from the experimental ΔcH° using Hess's Law, with the known standard enthalpies of formation for CO₂(g) and H₂O(l).

Experimental Workflow: Combustion Calorimetry

Caption: Workflow for determining ΔfH° via combustion calorimetry.

Heat Capacity (Cp) and Standard Molar Entropy (S°) via Calorimetry

Heat capacity measures the amount of heat required to raise the temperature of a substance by one degree. Standard molar entropy is a measure of the molecular disorder at a standard state. These are determined through low-temperature adiabatic heat-capacity calorimetry or, more commonly today, with Differential Scanning Calorimetry (DSC).[6][7]

Causality of Experimental Design: DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8] By programming a linear temperature ramp, the instrument can directly measure the heat absorbed by the sample, which is proportional to its heat capacity. This method is advantageous due to its high sensitivity, small sample requirement, and wide temperature range.[9]

Experimental Protocol: Differential Scanning Calorimetry (for Cp)

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium). A baseline measurement is performed with two empty, matched sample pans.

-

Sapphire Reference: A run is performed with a sapphire standard, as its heat capacity is well-established over a wide temperature range. This provides a reference for calculating the Cp of the unknown sample.

-

Sample Preparation: A small, precisely weighed amount of this compound is hermetically sealed in an aluminum pan. An identical empty pan serves as the reference.

-

DSC Analysis: The sample and reference pans are placed in the DSC cell. The temperature is programmed to ramp at a controlled rate (e.g., 10 °C/min) over the desired range. The analysis is conducted under an inert nitrogen atmosphere.

-

Data Processing: The heat flow (in W/g) versus temperature is recorded. The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline, accounting for the respective masses.

-

Entropy Calculation: The standard molar entropy (S°) at 298.15 K is determined by integrating the Cp/T data from near 0 K up to 298.15 K, adding the entropies of any phase transitions (e.g., fusion) that occur within that range. This typically requires specialized low-temperature calorimetry.

Part 2: Computational Prediction of Thermochemical Properties

When experimental data is scarce or difficult to obtain, computational chemistry provides a reliable alternative for predicting thermochemical properties.[10] For branched alkanes, where numerous isomers exist, computational methods are invaluable for systematically studying structure-property relationships.[11]

Causality of Computational Strategy: The goal of computational thermochemistry is to solve the electronic Schrödinger equation to a sufficient level of accuracy. High-level ab initio methods, such as the Gaussian-n (G3, G4) composite theories, are designed to approximate an exact solution by combining calculations at different levels of theory and with different basis sets.[10] This composite approach systematically corrects for errors inherent in more basic calculations, allowing for the prediction of enthalpies of formation with "chemical accuracy" (typically within ±1 kcal/mol).

Computational Workflow: High-Accuracy Thermochemistry

-

Conformational Search: For a flexible molecule like this compound, a thorough search for the lowest energy conformer(s) is performed using a computationally inexpensive method (e.g., molecular mechanics or a low-level DFT).

-

Geometry Optimization: The lowest-energy conformer is then subjected to a precise geometry optimization using a higher-level method (e.g., B3LYP/6-31G(d)). This step finds the exact minimum on the potential energy surface.

-

Vibrational Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated using the same level of theory. This calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculation: A series of high-level, computationally expensive single-point energy calculations are performed on the optimized geometry (e.g., using methods like CCSD(T) and larger basis sets).

-

Composite Energy Calculation: The results from the preceding steps are combined using the specific formula of the chosen composite method (e.g., G3 or G4 theory). This includes the ZPVE, higher-level energy corrections, and empirical corrections to yield a final, highly accurate electronic energy.

-

Enthalpy of Formation Calculation: The computed total atomization energy is used, along with the known experimental enthalpies of formation of the constituent atoms (C and H), to calculate the ΔfH° at 0 K. This is then corrected to 298.15 K using the calculated thermal corrections.

-

Entropy and Heat Capacity Calculation: The vibrational frequencies obtained in step 3 are used in statistical mechanics formulas, treating the molecule as a rigid rotor-harmonic oscillator, to calculate the standard molar entropy (S°) and heat capacity (Cp).[12] Software like GoodVibes can automate this process and apply corrections for low-frequency vibrations.[13]

Computational Workflow: Predicting Thermochemical Data

Caption: Workflow for computational prediction of thermochemical data.

Part 3: Data Summary and Discussion

The following table summarizes the key thermochemical properties for this compound. As noted, precise experimental values are typically found in specialized databases. The discussion focuses on expected trends based on molecular structure.

| Thermochemical Property | Symbol | Units | Value / Source |

| Standard Enthalpy of Formation (gas) | ΔfH° | kJ/mol | Data typically sourced from specialized databases such as the NIST/TRC Web Thermo Tables.[1][2] |

| Standard Molar Entropy (gas) | S° | J/(mol·K) | Data typically sourced from specialized databases such as the NIST/TRC Web Thermo Tables.[1][2] |

| Heat Capacity at Constant Pressure (gas) | Cp | J/(mol·K) | Data typically sourced from specialized databases such as the NIST/TRC Web Thermo Tables.[1][2] |

Discussion of Structural Effects:

Compared to its linear isomer, n-decane, this compound is expected to have a more negative (i.e., more favorable) standard enthalpy of formation. This increased stability is a well-documented phenomenon in branched alkanes.[3] The reasons are complex and involve a combination of factors including stabilizing electronic effects and differences in steric strain.[14] This thermodynamic preference for branching is a critical principle in industrial processes like catalytic hydroisomerization, which aims to increase the octane rating of gasoline by converting linear alkanes into their more stable, branched isomers.[15]

Conclusion

This guide has outlined the rigorous experimental and computational methodologies required to determine the thermochemical properties of this compound. While direct experimental values are often behind paywalls, a thorough understanding of combustion calorimetry, differential scanning calorimetry, and high-accuracy computational chemistry provides the necessary framework for researchers to obtain, validate, or predict this essential data. The interplay between precise experimentation and robust computational modeling represents the modern standard for establishing a comprehensive thermochemical profile for complex molecules, enabling advancements in chemical engineering, materials science, and drug development.

References

- 1. Hexane, 3-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 2. WTT- Under Construction Page [wtt-pro.nist.gov]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 10. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

3-Ethyl-2,3-dimethylhexane: A Technical Guide to Potential Research Applications

Abstract

3-Ethyl-2,3-dimethylhexane is a saturated, branched-chain alkane with the molecular formula C10H22. As one of the numerous isomers of decane, its unique structural characteristics suggest a range of potential applications across various scientific and industrial domains. This technical guide provides a comprehensive overview of the fundamental properties of this compound, explores potential synthesis and reaction pathways, and elucidates its prospective research applications in fuel science, materials science, and as a potential, though currently unproven, biomarker. The guide also details analytical techniques for its identification and quantification and discusses safety and toxicological considerations based on current knowledge of similar branched alkanes. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and other fields, aiming to stimulate further investigation into this specific hydrocarbon.

Introduction: Unveiling a Candidate for Specialized Applications

In the vast landscape of organic chemistry, the study of hydrocarbon isomers is paramount to understanding structure-property relationships. This compound, a member of the C10H22 alkane family, represents a molecule with untapped potential. While extensive research exists for linear n-decane and other common isomers, this compound remains a relatively unexplored entity. Its branched structure, however, imparts distinct physical and chemical properties that could be advantageous in specialized applications. This guide aims to bridge the knowledge gap by providing a detailed technical overview and outlining promising avenues for future research.

Physicochemical Properties: A Foundation for Application

The physical and chemical characteristics of this compound are fundamental to understanding its potential uses. These properties are primarily dictated by its molecular structure—a hexane backbone with ethyl and methyl substitutions.

| Property | Value | Source |

| Molecular Formula | C10H22 | --INVALID-LINK-- |

| Molecular Weight | 142.28 g/mol | --INVALID-LINK-- |

| CAS Number | 52897-00-4 | --INVALID-LINK-- |

| Boiling Point | 166 °C | --INVALID-LINK-- |

| Physical State | Liquid (at standard conditions) | Inferred from boiling point |

The branching in this compound's structure lowers its boiling point compared to its linear isomer, n-decane. This is a critical consideration for applications in fuel blending and as a potential solvent.

Synthesis and Reactivity: Pathways to and from this compound

While specific, optimized synthesis routes for this compound are not extensively documented in the literature, its production can be conceptualized through established organic chemistry principles.

Potential Synthesis Pathways

A plausible synthetic approach involves the use of Grignard reagents, a powerful tool for forming carbon-carbon bonds.

Caption: Hypothetical Grignard synthesis of this compound.

Experimental Protocol: Hypothetical Grignard Synthesis

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), react isopropyl bromide with magnesium turnings in anhydrous diethyl ether to form isopropylmagnesium bromide.

-

Reaction with Alkyl Halide: Slowly add 3-bromo-3-methylpentane to the ethereal solution of the Grignard reagent at a controlled temperature (e.g., 0 °C).

-

Workup: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the organic layer with a suitable solvent, dry it over anhydrous sodium sulfate, and purify the product by fractional distillation.

Characteristic Reactions

As a saturated alkane, this compound exhibits the characteristic low reactivity of this class of compounds. However, under specific conditions, it can undergo several important reactions.

-

Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. This is the basis for its potential as a fuel component.

-

Halogenation: Under UV light, it can react with halogens (e.g., chlorine, bromine) via a free-radical substitution mechanism to form haloalkanes. The position of halogenation will be influenced by the stability of the resulting radical intermediates.

-

Catalytic Cracking and Isomerization: At high temperatures and in the presence of a catalyst (e.g., zeolites), the carbon-carbon bonds can break, leading to smaller, more valuable hydrocarbons. Isomerization to other C10 alkanes is also a key reaction in petroleum refining to improve octane ratings.

Potential Research Applications

The unique structure of this compound suggests several areas where it could be a valuable research subject or component.

Fuel Science and as a High-Performance Additive

The highly branched structure of this compound is indicative of a high octane number, making it a desirable component in gasoline. Research into its specific combustion properties could reveal its potential as a high-performance fuel additive to prevent engine knocking.

Experimental Workflow: Octane Number Determination

Caption: Workflow for determining the octane number of this compound.

Materials Science: A Building Block for Novel Polymers

While alkanes are generally inert, functionalization through halogenation can transform them into versatile monomers for polymerization. The specific branching of this compound could lead to polymers with unique thermal and mechanical properties.

A Potential, Unexplored Biomarker

Volatile organic compounds (VOCs) in exhaled breath are increasingly being investigated as non-invasive biomarkers for various diseases. While not yet identified as such, it is plausible that specific isomers of alkanes, such as this compound, could be products of metabolic processes that are altered in certain pathological states. Research in this area would involve the analysis of breath samples from healthy and diseased individuals.

Analytical Methodologies

The accurate identification and quantification of this compound are crucial for any research application. Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for this purpose.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms). The temperature program should be optimized to separate the C10 isomers.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer for ionization (typically electron ionization) and detection. The resulting mass spectrum will show a characteristic fragmentation pattern for this compound.

-

Quantification: For quantitative analysis, an internal standard can be used, and a calibration curve should be generated using certified reference standards of this compound.

Toxicology and Safety

As with any hydrocarbon, appropriate safety precautions should be taken when handling this compound. It is expected to be flammable and an irritant. Detailed toxicological studies on this specific isomer are lacking. However, based on data for other C10 alkanes, it is likely to have low acute toxicity. Inhalation of high concentrations of its vapor may cause central nervous system depression. The metabolism of branched-chain alkanes is a complex area of research, and the specific metabolic fate of this compound is not yet fully understood.

Future Directions and Conclusion

This compound presents a compelling case for further scientific inquiry. While current direct research on this molecule is limited, its structural properties suggest significant potential in several key areas. Future research should focus on:

-

Developing efficient and selective synthesis methods.

-

Conducting detailed studies of its combustion properties and its efficacy as a fuel additive.

-

Exploring its potential as a monomer for novel polymers.

-

Investigating its presence in biological systems and its potential as a biomarker.

-

Performing comprehensive toxicological and metabolic studies.

This technical guide provides a foundational framework to inspire and guide these future research endeavors. The exploration of less-common isomers like this compound is crucial for advancing our understanding of structure-function relationships and for the development of new technologies.

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Isomers of C10H22 (Decane) for Researchers and Drug Development Professionals

Abstract

The molecular formula C10H22, representing decane, encompasses a vast structural diversity with 75 constitutional isomers.[1][2][3][4][5][6] This guide provides a comprehensive exploration of these isomers, moving beyond simple enumeration to delve into the critical interplay between molecular architecture and physicochemical properties. For researchers in the chemical sciences and drug development, a nuanced understanding of isomerism is paramount, as subtle changes in structure can profoundly impact a compound's boiling point, viscosity, spectroscopic signature, and biological interactions. This document details the classification of decane isomers, analyzes their structure-property relationships, presents robust analytical protocols for their separation and identification, and discusses their relevance in applied scientific contexts.

The Landscape of Decane Isomerism

Isomers are molecules that share the same molecular formula but possess a different arrangement of atoms.[3] For alkanes like decane (C10H22), this variation is primarily manifested as constitutional (or structural) isomerism, where the connectivity of the carbon skeleton differs.[6][7] The 75 isomers of decane range from the simple linear chain of n-decane to highly branched, compact structures.[1][2][8]

This structural diversity is not merely a chemical curiosity; it is the foundation for the varying properties and applications of these hydrocarbons. In industries such as petrochemicals, the branching of an alkane directly influences its octane rating and suitability as a fuel.[2] In pharmaceutical sciences, the shape and lipophilicity of a molecule, dictated by its isomeric form, are critical determinants of its behavior as a solvent, excipient, or its potential metabolic fate.[8][9]

The isomers of C10H22 can be systematically classified based on the length of their principal carbon chain:

-

Decane: The single straight-chain isomer (n-decane).

-

Methylnonanes: Isomers with a nine-carbon main chain and one methyl substituent.

-

Ethyloctanes & Dimethyloctanes: Isomers with an eight-carbon main chain and various substituent patterns.

-

Propyl-, Isopropyl-, Ethyl-methyl-, and Trimethylheptanes: A large group with a seven-carbon main chain.

-

Highly Branched Hexanes and Pentanes: The most compact structures with shorter main chains and numerous substituents.

Furthermore, several of these branched structures possess chiral centers, leading to stereoisomerism (enantiomers), which adds another layer of complexity.[2]

Caption: Conceptual hierarchy of C10H22 isomers.

The Influence of Structure on Physicochemical Properties

The physical properties of alkane isomers are dictated by the nature and magnitude of their intermolecular forces, which, for nonpolar molecules, are exclusively London dispersion forces. The strength of these forces is contingent on the molecule's surface area and polarizability.

Causality Behind Property Trends:

-

Boiling Point: Linear alkanes, like n-decane, can align closely, maximizing surface area contact and resulting in stronger dispersion forces that require more energy to overcome. As branching increases, the molecule becomes more spherical and compact. This reduces the available surface area for intermolecular interaction, weakening the dispersion forces and consequently lowering the boiling point.[2][10]

-

Melting Point: The trend for melting points is generally similar to boiling points, but it is also heavily influenced by the efficiency with which a molecule can pack into a crystal lattice. Highly symmetrical, compact molecules can sometimes exhibit unusually high melting points due to their ability to form a well-ordered, stable crystal structure.

-

Density and Viscosity: Density tends to increase with the compactness of the isomer. Viscosity, a measure of a fluid's resistance to flow, is also dependent on the strength of intermolecular forces.[11][12] n-Decane, with its stronger intermolecular attractions, is more viscous than its highly branched, lower-boiling isomers at a given temperature.[13][14]

Table 1: Comparative Properties of Selected C10H22 Isomers

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Decane | Decane | 174.1[3][15] | -29.7[3][15] | 0.730[16] |

| 2-Methylnonane | 2-Methylnonane | 167.8 | -74.7 | 0.728 |

| 4-Methylnonane | 4-Methylnonane | 166.5 | -88.8 | 0.733 |

| 3-Ethyloctane | 3-Ethyloctane | 166.4 | -95.2 | 0.741 |

| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 157.0 | -61.2 | 0.731 |

| 2,2,5,5-Tetramethylhexane | 2,2,5,5-Tetramethylhexane | 137.6 | 10.1 | 0.726 |

| 2,2,3,4,4-Pentamethylpentane | 2,2,3,4,4-Pentamethylpentane | 140.5 | - | 0.765 |

Note: Data for branched isomers is compiled from various chemical databases. Exact values may vary slightly between sources.

Analytical Methodologies for Isomer Separation and Identification

Distinguishing between the 75 isomers of C10H22 is a significant analytical challenge that requires high-resolution separation techniques coupled with robust identification methods.

Separation Techniques

Fractional Distillation

This is a foundational technique used on an industrial scale to separate crude oil into fractions based on boiling point ranges.[17][18] While it cannot resolve individual isomers, it effectively separates groups of isomers with similar carbon numbers.[19][20] In the laboratory, a fractional distillation column with a high number of theoretical plates can achieve a coarse separation of isomers with significantly different boiling points.

Gas Chromatography (GC)

Gas chromatography is the premier analytical method for separating volatile compounds like the decane isomers.[15][21] The separation occurs as the mixture is vaporized and travels through a long capillary column.

-

Principle of Separation: Isomers are separated based on two factors: their volatility (boiling point) and their differential interactions with the column's stationary phase. On a standard nonpolar stationary phase (e.g., polydimethylsiloxane), elution order is primarily determined by boiling point. The more volatile, highly branched isomers have shorter retention times, while the linear n-decane elutes last.[22]

Identification Techniques

Mass Spectrometry (MS)

When coupled with GC, mass spectrometry (GC-MS) is a powerful tool for isomer identification.

-

Principle of Identification: While all C10H22 isomers have the identical molecular mass (142.28 g/mol ) and thus the same molecular ion peak (m/z 142), their fragmentation patterns upon electron ionization are distinct.[15] The branching pattern dictates the stability of the carbocation fragments that are formed. For instance, structures that can readily form stable tertiary carbocations will show characteristic fragment ions, providing a structural fingerprint for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural elucidation.

-

¹³C NMR: The number of distinct signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, offering immediate insight into the molecule's symmetry. For example, the highly symmetrical 2,2,5,5-tetramethylhexane will show far fewer signals than the asymmetric 3-methylnonane.

-

¹H NMR: The chemical shift, integration, and splitting pattern (multiplicity) of signals in the ¹H NMR spectrum provide a detailed map of the proton environments within the molecule, allowing for unambiguous structure confirmation.[15][21][23][24]

Experimental Protocols

Protocol 1: Separation of a Hydrocarbon Mixture by Fractional Distillation

This protocol describes a laboratory-scale separation of a mixture containing C10H22 isomers and other hydrocarbons.

Objective: To separate a hydrocarbon mixture into fractions based on boiling point.

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a heating mantle, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all joints are properly sealed.

-

Sample Charging: Charge the round-bottom flask with the hydrocarbon mixture to no more than two-thirds of its volume. Add boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask gently. Monitor the temperature at the distillation head.

-

Equilibration: Allow the vapor to rise slowly through the column, establishing a temperature gradient. The system is at equilibrium when vapor is condensing and returning to the flask (refluxing) consistently.

-

Fraction Collection: When the temperature at the distillation head stabilizes, begin collecting the distillate. This first fraction will be enriched in the most volatile components (lowest boiling points).

-

Monitoring and Cut-off: Record the temperature range for each fraction collected. A sharp increase in temperature indicates that a higher-boiling component is beginning to distill. Change the receiving flask to collect the next fraction.

-

Analysis: Analyze each collected fraction using Gas Chromatography (Section 4.2) to determine its composition.

Caption: Workflow for a fractional distillation experiment.

Protocol 2: GC-MS Analysis of C10H22 Isomers

Objective: To separate and identify the components of a C10H22 isomer mixture.

Trustworthiness: This protocol is self-validating through the use of internal standards and library matching, ensuring high confidence in peak identification and quantification.

Methodology:

-

Sample Preparation: Dilute the isomer mixture in a suitable volatile solvent (e.g., hexane) to a concentration of approximately 100 ppm. If quantitative analysis is required, add a known concentration of an internal standard (e.g., n-undecane).

-

Instrument Configuration (GC):

-

Injector: Set to 250°C, split mode (e.g., 50:1 split ratio).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Start at 50°C, hold for 2 minutes. Ramp at 5°C/min to 200°C. Hold for 5 minutes. This temperature program ensures separation of both volatile and less volatile isomers.

-

-

Instrument Configuration (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Injection and Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system. Begin data acquisition.

-

Data Analysis:

-

Peak Identification: Identify the peaks in the total ion chromatogram (TIC). Compare the mass spectrum of each peak to a reference library (e.g., NIST) for tentative identification. Confirm identity by comparing retention times with those of authentic standards if available.

-

Fragmentation Analysis: Analyze the fragmentation pattern to confirm structural assignments. Look for characteristic losses and stable fragment ions that are indicative of specific branching patterns.

-

Caption: Step-by-step workflow for GC-MS analysis.

Conclusion

The 75 constitutional isomers of C10H22 provide a classic yet powerful illustration of the fundamental principles of organic chemistry. The direct and predictable relationship between their branched structures and their physical properties, such as boiling point and viscosity, underscores the importance of molecular architecture. For scientists in applied fields, this knowledge is not merely academic; it informs solvent selection, fuel formulation, and the interpretation of complex chemical analyses. The methodologies of gas chromatography and mass spectrometry offer the necessary resolution and specificity to dissect these complex mixtures, providing the robust, reliable data required for advanced research and development.

References

- 1. scribd.com [scribd.com]

- 2. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. study.com [study.com]

- 4. Decane - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. isomer.html [ursula.chem.yale.edu]

- 7. Chain Isomers of C10H22 List and explain the chain isomers for the molec.. [askfilo.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Toxicity of Decane_Chemicalbook [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. nist.gov [nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. webqc.org [webqc.org]

- 16. tceq.texas.gov [tceq.texas.gov]

- 17. energyeducation.ca [energyeducation.ca]

- 18. Fractional distillation - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. webqc.org [webqc.org]

- 22. researchgate.net [researchgate.net]

- 23. hmdb.ca [hmdb.ca]

- 24. Decane(124-18-5) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Note: High-Resolution GC-MS Analysis of 3-Ethyl-2,3-dimethylhexane in Complex Fuel Matrices

Abstract

This document provides a comprehensive guide for the identification and quantification of 3-Ethyl-2,3-dimethylhexane, a C10 branched alkane, in gasoline and related fuel samples using Gas Chromatography-Mass Spectrometry (GC-MS). Branched alkanes are significant components of fuel, influencing properties such as octane rating and combustion efficiency. Accurate analysis of these isomers is crucial for fuel formulation, quality assessment, and regulatory compliance. This application note details a robust methodology, from sample preparation to data interpretation, designed for researchers, scientists, and professionals in the petroleum and drug development industries.

Introduction: The Significance of Branched Alkane Analysis

Modern fuels are complex mixtures containing hundreds of hydrocarbon compounds, including straight-chain alkanes, branched alkanes (isoparaffins), cycloalkanes, and aromatic compounds.[1] The specific isomeric distribution of these hydrocarbons significantly impacts fuel performance. This compound (C₁₀H₂₂) is a structural isomer of decane.[2][3][4][5][6] The presence and concentration of such highly branched alkanes are critical as they generally possess higher octane numbers compared to their straight-chain counterparts, contributing to anti-knock properties in spark-ignition engines.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for the detailed hydrocarbon analysis (DHA) of fuels.[7][8] Its high chromatographic resolution separates complex isomers, while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns. This note presents a validated protocol for the analysis of this compound, ensuring both scientific rigor and practical applicability.

Principle of the GC-MS Method

The methodology is based on the principle that volatile and semi-volatile compounds in a fuel sample can be separated based on their boiling points and polarity by gas chromatography. The sample is first diluted and injected into the GC, where it is vaporized. An inert carrier gas transports the vaporized sample through a capillary column. Compounds partition between the stationary phase of the column and the mobile gas phase, leading to separation. As each compound elutes from the column, it enters the mass spectrometer. In the MS, molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a "chemical fingerprint" for identification.

Experimental Workflow and Protocols

A meticulous and systematic approach is paramount for reproducible and accurate results. The following sections detail the necessary steps from sample handling to data acquisition.

Sample Preparation

The primary objective of sample preparation for fuel analysis by GC-MS is to dilute the sample to a concentration suitable for the instrument's dynamic range, thereby preventing column overload and detector saturation.

Protocol: Sample Dilution

-

Solvent Selection: Use a high-purity, volatile, and non-polar solvent such as pentane or dichloromethane. Ensure the solvent does not co-elute with the target analyte.

-

Dilution Factor: Prepare a 1:100 (v/v) dilution of the fuel sample. For instance, accurately transfer 100 µL of the fuel sample into a 10 mL volumetric flask.

-

Internal Standard (Optional but Recommended): For precise quantification, add an internal standard. A deuterated compound or a hydrocarbon not present in the sample (e.g., decane, if not a primary target) is suitable.[1] Spike the dilution with the internal standard to a final concentration of approximately 50 ppm.

-

Homogenization: Dilute to the mark with the chosen solvent and mix thoroughly.

-

Transfer: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for an Agilent GC-MS system or equivalent and may be optimized based on specific instrumentation and column performance.[1]

| Parameter | Setting | Rationale |

| Gas Chromatograph (GC) | ||

| Column | HP-5ms Ultra Inert (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is ideal for separating hydrocarbons based on boiling points. The specified dimensions provide good resolution for complex mixtures like gasoline. |

| Injection Volume | 1 µL | A small injection volume prevents column overload. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample components. |

| Split Ratio | 10:1 to 100:1 | A split injection is necessary for the high concentration of components in fuel to avoid overloading the column. The ratio can be adjusted based on sample concentration and instrument sensitivity. |

| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. |